molecular formula C13H23ClN2O B2862548 2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]acetamide CAS No. 2411270-77-2

2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]acetamide

Cat. No. B2862548
CAS RN: 2411270-77-2
M. Wt: 258.79
InChI Key: OZQWNUVGDHVQON-UHFFFAOYSA-N
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Description

“2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]acetamide” is a complex organic compound. It contains a chloroacetamide group, which is a type of amide. Amides are common in many different types of medications, including analgesics and sedatives . The compound also contains a cyclobutyl group and a piperidine ring, which are common in many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine with 2-chloroacetyl chloride to form the chloroacetamide. The amine could be synthesized by reacting 1-cyclobutylpiperidine with ethyl bromide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a cyclobutyl group. The piperidine ring is a common structural motif in many pharmaceuticals and is known to influence binding to biological targets .


Chemical Reactions Analysis

As an amide, this compound would be expected to undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an amide, it would be expected to engage in hydrogen bonding, which could influence its solubility and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs that contain a piperidine ring are active in the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

2-chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O/c1-10(15-13(17)8-14)11-4-3-7-16(9-11)12-5-2-6-12/h10-12H,2-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQWNUVGDHVQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2CCC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]acetamide

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